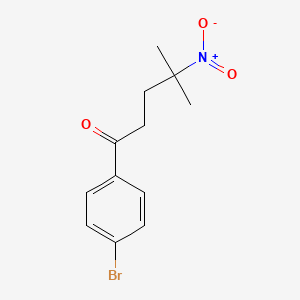

1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one

Description

1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one is a substituted pentanone featuring a 4-bromophenyl group at position 1 and both methyl and nitro substituents at position 3. This unique arrangement confers distinct electronic and steric properties, making it a compound of interest in organic synthesis and materials science. The nitro group acts as a strong electron-withdrawing moiety, influencing reactivity and intermolecular interactions, while the methyl group introduces steric hindrance that may affect crystallization and solubility .

Properties

IUPAC Name |

1-(4-bromophenyl)-4-methyl-4-nitropentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-12(2,14(16)17)8-7-11(15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLTZVVUURDUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)C1=CC=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one typically involves the reaction of 4-bromobenzaldehyde with nitroethane in the presence of a base, followed by a series of condensation and reduction reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium amide or thiourea in polar solvents.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The bromophenyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Group and Substituent Effects

1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS 1311197-91-7)

- Structure : Differs by a fluorine atom at the phenyl ring’s ortho position and lacks the nitro and methyl groups at position 4.

- Properties: Fluorine’s electronegativity enhances dipole moments but reduces hydrogen-bonding capability compared to the nitro group. The absence of steric hindrance from methyl/nitro groups may improve solubility in non-polar solvents.

1-(4-Bromophenyl)prop-2-en-1-one (Cross-Metathesis Precursor)

- Structure : An α,β-unsaturated ketone with a 4-bromophenyl group.

- Reactivity: The conjugated enone system facilitates cross-metathesis reactions (e.g., with alkenes) to form extended carbon frameworks. The target compound’s nitro group precludes such conjugation, limiting its use in metathesis but enhancing electrophilicity for nucleophilic attacks .

(S)-1-(4-Bromophenyl)ethanol (CAS 100760-04-1)

- Structure : A secondary alcohol with a chiral center.

- Applications : Used in asymmetric synthesis due to its enantiomeric purity (>97% ee). Unlike the target compound, the hydroxyl group enables hydrogen bonding, which is absent in the nitro derivative. This difference impacts crystallization behavior and supramolecular assembly .

Physical and Chemical Properties

| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Key Interactions |

|---|---|---|---|

| 1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one | Not reported | Moderate (DMF, DCM) | Dipole-dipole (NO₂), van der Waals |

| 1-(4-Bromo-2-fluorophenyl)pentan-1-one | Not reported | High (DCM, Ether) | Halogen bonding (F) |

| 1-(4-Bromophenyl)ethylbromide | Liquid (70% yield) | Low (Hexane) | Bromine as leaving group |

| (R)-1-(4-Bromophenyl)ethylamine hydrochloride | 235–241 | High (Water, MeOH) | Ionic (HCl salt), H-bonding |

Notes:

- The nitro group in the target compound increases polarity, likely raising its melting point compared to non-nitrated analogs.

- Bromine’s steric bulk in ethylbromide derivatives reduces solubility in polar solvents compared to the target compound .

Nitro Group Introduction

The target compound’s nitro group is typically introduced via nitration or oxidation, contrasting with halogenation routes for bromophenyl analogs. For example, 1-(4-Bromophenyl)ethylbromide is synthesized via PBr₃ treatment of 1-(4-bromophenyl)ethanol , whereas the nitro group requires controlled nitration conditions to avoid over-oxidation.

Cross-Metathesis vs. Electrophilic Substitution

Compounds like 1-(4-bromophenyl)prop-2-en-1-one undergo cross-metathesis to form α,β-unsaturated ketones , while the target compound’s nitro group directs electrophilic substitution (e.g., nitration, sulfonation) at meta positions relative to the bromophenyl group.

Biological Activity

1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one, often referred to as a nitro compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromophenyl group, a nitro group, and a ketone functionality. Its structural formula can be represented as follows:

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. Research indicates that 1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one exhibits significant activity against various microorganisms. The mechanism involves the reduction of the nitro group, leading to the formation of toxic intermediates that bind covalently to DNA, causing cell death. This mechanism is similar to that observed in well-known antibiotics like metronidazole .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one | Staphylococcus aureus | 20 μM |

| Metronidazole | Helicobacter pylori | 8 μM |

| Chloramphenicol | Escherichia coli | 16 μM |

Anti-inflammatory Activity

The anti-inflammatory potential of nitro compounds has been documented extensively. Studies show that 1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The presence of the nitro group enhances its interaction with inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Study: Inhibition of Inflammatory Cytokines

A study demonstrated that treatment with this compound resulted in a significant reduction in TNF-α levels in a murine model of inflammation. The results indicated that the compound's anti-inflammatory effects were dose-dependent, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that 1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one exhibits anticancer properties. Its mechanism may involve the induction of apoptosis in cancer cells through oxidative stress pathways. In vitro assays showed that the compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancers .

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.